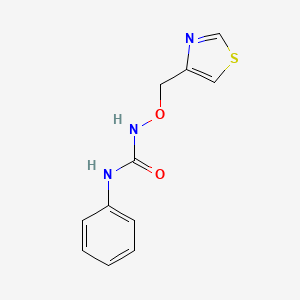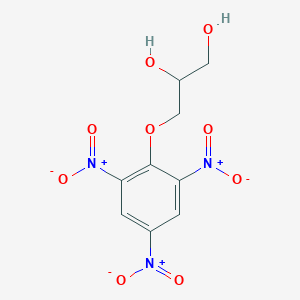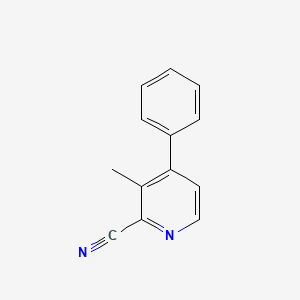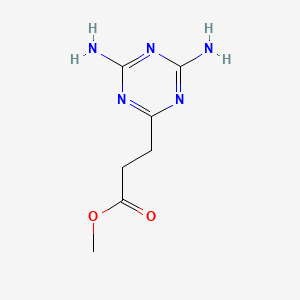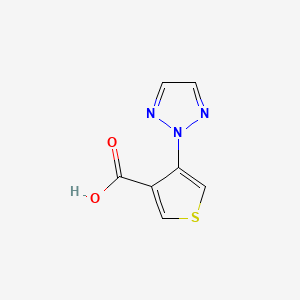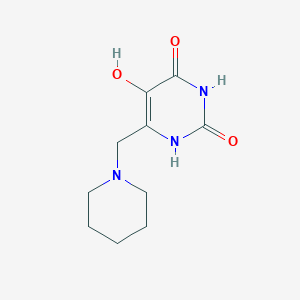
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with a hydroxy group and a piperidinylmethyl group, which may contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidinylmethyl group.
Substitution: The hydroxy group or the piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Hydroxy-6-(morpholin-4-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- 5-Hydroxy-6-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
- 5-Hydroxy-6-(azepan-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione
Uniqueness
Compared to similar compounds, 5-Hydroxy-6-(piperidin-1-ylmethyl)pyrimidine-2,4(1h,3h)-dione may exhibit unique properties due to the presence of the piperidinylmethyl group. This group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for further research and development.
属性
CAS 编号 |
5753-19-5 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
5-hydroxy-6-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c14-8-7(11-10(16)12-9(8)15)6-13-4-2-1-3-5-13/h14H,1-6H2,(H2,11,12,15,16) |
InChI 键 |
FDCKTSLNTBOHKH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(C(=O)NC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


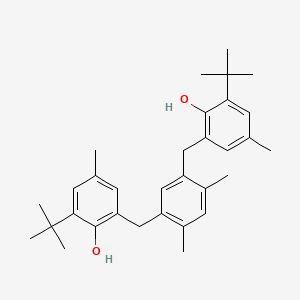
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
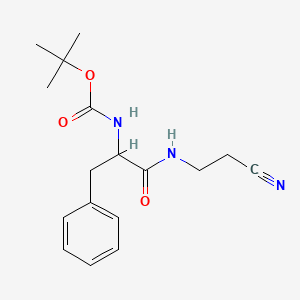
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

